9-Methylidene-2,7-dipentyl-9H-fluorene
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Overview
Description
9-Methylidene-2,7-dipentyl-9H-fluorene is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by a fluorene core substituted with methylidene and dipentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methylidene-2,7-dipentyl-9H-fluorene typically involves the treatment of 9-hydroxymethylfluorene with a strong base. This reaction leads to the formation of the methylidene group at the 9-position of the fluorene core . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
9-Methylidene-2,7-dipentyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylidene group to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 9-methyl-2,7-dipentyl-9H-fluorene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
9-Methylidene-2,7-dipentyl-9H-fluorene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 9-Methylidene-2,7-dipentyl-9H-fluorene involves its interaction with molecular targets through its aromatic rings and functional groups. The compound can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions. These interactions can influence various biochemical pathways and molecular targets, making it a valuable tool in scientific research.
Comparison with Similar Compounds
Similar Compounds
9-Methylene-fluorene: A closely related compound with a similar structure but without the dipentyl groups.
Dibenzofulvene: Another related compound with a similar core structure.
Uniqueness
9-Methylidene-2,7-dipentyl-9H-fluorene is unique due to the presence of both methylidene and dipentyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a versatile compound for various applications .
Properties
CAS No. |
474431-18-0 |
---|---|
Molecular Formula |
C24H30 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
9-methylidene-2,7-dipentylfluorene |
InChI |
InChI=1S/C24H30/c1-4-6-8-10-19-12-14-21-22-15-13-20(11-9-7-5-2)17-24(22)18(3)23(21)16-19/h12-17H,3-11H2,1-2H3 |
InChI Key |
SQIQLNGPBNXGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C=C1)C3=C(C2=C)C=C(C=C3)CCCCC |
Origin of Product |
United States |
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